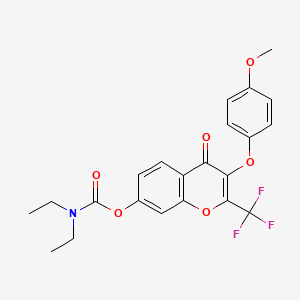

![molecular formula C21H16Cl2N4O3 B2552469 5-氯-N-(2-氯-5-(6-甲氧基咪唑并[1,2-b]哒嗪-2-基)苯基)-2-甲氧基苯甲酰胺 CAS No. 946232-60-6](/img/structure/B2552469.png)

5-氯-N-(2-氯-5-(6-甲氧基咪唑并[1,2-b]哒嗪-2-基)苯基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with chloro and methoxy substituents that have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material . Similarly, heterocyclic derivatives were synthesized using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials . These processes typically involve condensation, acylation, and substitution reactions, which are common in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of benzamide moieties with various substituents that influence their chemical properties and biological activities. The crystal structure of a related compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were optimized using density functional theory (DFT) . Such analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation with urea, chlorination, and further condensation with amines . The reactivity of the benzamide derivatives is also explored through their ability to undergo further transformations, such as acetylation and reaction with secondary amines to yield N-substituted pyrazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of electron-withdrawing chloro groups and electron-donating methoxy groups can affect the electron density distribution within the molecule, which is reflected in the calculated HOMO and LUMO energies . The molecular electrostatic potential (MEP) surface map provides additional insight into the reactive sites of the molecule . These properties are essential for predicting the interaction of the compounds with biological targets and their pharmacological profile.

Relevant Case Studies

The related compounds have been evaluated for their pharmacological activities. For example, one compound exhibited marked inhibition against various human cancer cell lines, displaying promising anticancer activity . Another study showed that some benzamide derivatives possess good anti-inflammatory activities with less toxicity . These findings suggest that the compound may also have potential therapeutic applications, although specific case studies on this compound were not provided in the papers.

科学研究应用

抗菌应用

Desai、Rajpara 和 Joshi(2013 年)的一项研究合成了一系列与目标化学结构相关的化合物,展示了对革兰氏阳性和革兰氏阴性菌的体外抗菌活性,以及对真菌的抑制作用。这项研究突出了这些化合物在治疗微生物疾病中的潜力,尤其是在抗击细菌和真菌感染方面 (Desai, Rajpara, & Joshi, 2013)。

抗癌应用

在癌症研究领域,Hour、Yang、Lien、Kuo 和 Huang(2007 年)发现了对各种癌细胞系(包括白血病和肝癌细胞)具有显著细胞毒性作用的化合物。这表明相关化合物在开发抗癌疗法中的可能应用 (Hour et al., 2007)。此外,Abdel-Hafez(2007 年)报道了合成衍生物,显示出不同程度的抗肿瘤活性,表明作为抗肿瘤剂的进一步探索的潜力 (Abdel-Hafez, 2007)。

抗血小板剂

Tanaka、Ito、Nishino、Motoyama 和 Takasugi(1994 年)合成了具有有效抗血小板和血管扩张活性的衍生物,急性毒性低,表明它们可用于开发治疗涉及血小板聚集和血管疾病的疾病 (Tanaka et al., 1994)。

药理学评估

Faizi、Jahani、Ebadi、Tabatabai、Rezaee、Lotfaliei、Amini 和 Almasirad(2017 年)设计并合成了一系列 4-氯-N-(2-(取代苯基)-4-氧代噻唑烷-3-基)-2-苯氧基苯甲酰胺衍生物,并将其评估为抗惊厥剂。这项研究展示了此类化合物在神经学研究中的作用,特别是在惊厥性疾病的治疗开发中 (Faizi et al., 2017)。

属性

IUPAC Name |

5-chloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O3/c1-29-18-6-4-13(22)10-14(18)21(28)25-16-9-12(3-5-15(16)23)17-11-27-19(24-17)7-8-20(26-27)30-2/h3-11H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECJEJRAJLEACQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

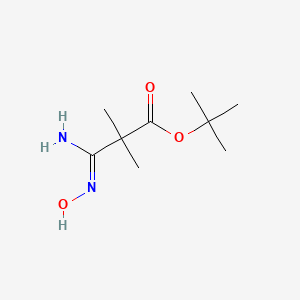

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

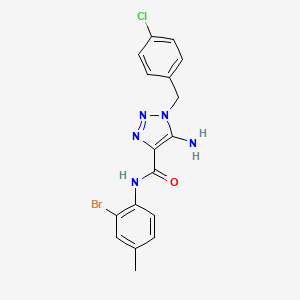

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)

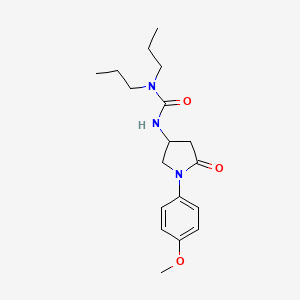

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)

![[1-({2-[(Prop-2-yn-1-yl)amino]phenyl}methyl)piperidin-4-yl]methanol](/img/structure/B2552408.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)